molecular formula C9H12O2 B1584616 2-Pentanoylfuran CAS No. 3194-17-0

2-Pentanoylfuran

Cat. No.: B1584616
CAS No.: 3194-17-0
M. Wt: 152.19 g/mol
InChI Key: HTOZHTBIOGGHDJ-UHFFFAOYSA-N
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Description

2-Pentanoylfuran, also known as 1-(2-furanyl)-1-pentanone, is an organic compound with the molecular formula C9H12O2. It is a furan derivative with a pentanoyl group attached to the furan ring. This compound is known for its unique flavor and aroma properties, making it a valuable ingredient in the flavor and fragrance industry .

Mechanism of Action

Target of Action

This compound is a member of the class of furans

Mode of Action

Furans, in general, are known to undergo various biochemical transformations . These transformations can lead to interactions with biological targets, but the specific interactions of 2-Pentanoylfuran remain to be elucidated.

Biochemical Pathways

Furans are known to be involved in various biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.

Pharmacokinetics

The World Health Organization has noted that furan, a related compound, is known to undergo epoxidation and ring opening to form a reactive intermediate . This suggests that this compound may have similar metabolic transformations, which could impact its bioavailability.

Result of Action

As a member of the furan class of compounds, it may share some of the properties of these compounds, including potential genotoxicity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentanoylfuran can be synthesized through various methods. One common method involves the acylation of furan with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, this compound can be produced through the same acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Pentanoylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pentanoylfuran has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Pentanoylfuran is unique due to its specific flavor and aroma properties, which are distinct from other furan derivatives. Its chemical reactivity also differs due to the presence of the pentanoyl group, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

1-(furan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOZHTBIOGGHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185779
Record name 2-Pentanoylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet caramel aroma
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 °C. @ 10.00 mm Hg
Record name 1-(2-Furanyl)-1-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Furanyl)-1-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.009-1.015
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3194-17-0
Record name 2-Pentanoylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3194-17-0
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Record name 2-Pentanoylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3194-17-0
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Record name 2-Pentanoylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-furan-2-ylpentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PENTANOYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CNH05Z42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-(2-Furanyl)-1-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure and how is 2-pentanoylfuran identified in Artemisia herba-alba oil?

A1: this compound is an organic compound with the molecular formula C9H12O2. While its exact structure isn't provided in the abstracts, the name suggests a furan ring structure with a pentanoyl group attached at the 2-position.

Q2: What is the known biological activity of Artemisia herba-alba oil and what role might this compound play?

A2: The provided research indicates that Artemisia herba-alba oil exhibits antibacterial activity. [] While the specific contributions of this compound to this activity are not explored in the abstracts, its presence in the oil alongside other active compounds suggests a potential role in the overall biological effects. Further research is needed to isolate and investigate the specific antibacterial properties of this compound.

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